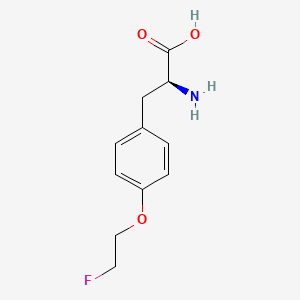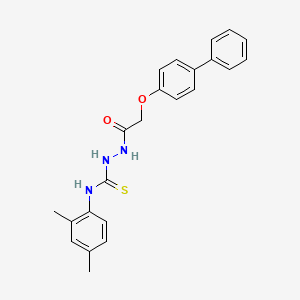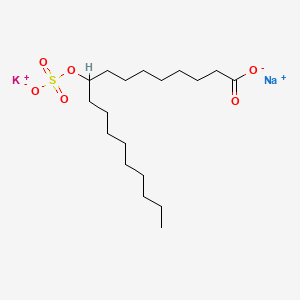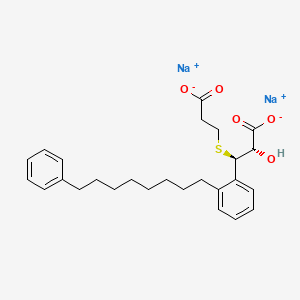
Pobilukast disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pobilukast disodium is a selective cysteinyl leukotriene receptor antagonist. It is primarily known for its role in blocking the effects of leukotriene D4, a molecule involved in inflammatory responses. This compound has been studied for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pobilukast disodium involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the reaction of a phenylacetic acid derivative with a thiol compound under basic conditions to form a thioether linkage.
Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, hydrolysis, and reduction.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the disodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Pobilukast disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: It serves as a model compound for studying leukotriene receptor antagonists and their interactions.
Biology: The compound is used to investigate the role of leukotrienes in inflammatory responses and immune system regulation.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
Pobilukast disodium exerts its effects by selectively binding to cysteinyl leukotriene receptors, particularly leukotriene D4 receptors. This binding inhibits the action of leukotriene D4, a molecule that plays a key role in mediating inflammatory responses. By blocking this interaction, this compound reduces inflammation, bronchoconstriction, and other symptoms associated with leukotriene activity .
相似化合物的比较
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, it is used to manage asthma symptoms.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness of Pobilukast Disodium
This compound is unique in its specific binding affinity and selectivity for leukotriene D4 receptors. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene receptor antagonists. Additionally, its distinct chemical structure provides a different pharmacokinetic and pharmacodynamic profile, which can be beneficial in certain therapeutic contexts .
属性
CAS 编号 |
107023-42-7 |
|---|---|
分子式 |
C26H32Na2O5S |
分子量 |
502.6 g/mol |
IUPAC 名称 |
disodium;(2S,3R)-3-(2-carboxylatoethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoate |
InChI |
InChI=1S/C26H34O5S.2Na/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20;;/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31);;/q;2*+1/p-2/t24-,25-;;/m1../s1 |
InChI 键 |
OZPHBYXRDOEADX-LBDKHHEASA-L |
手性 SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)[O-])O)SCCC(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
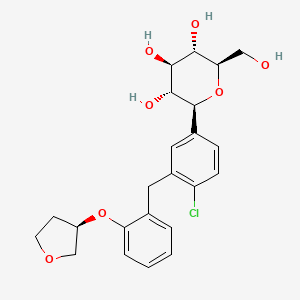
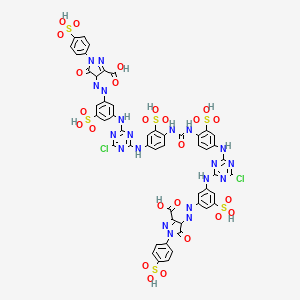
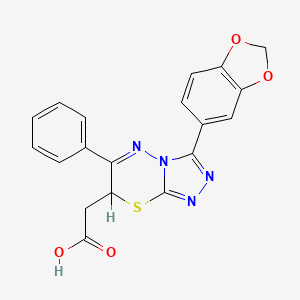
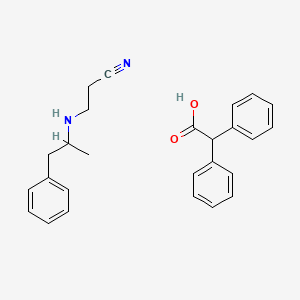
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
